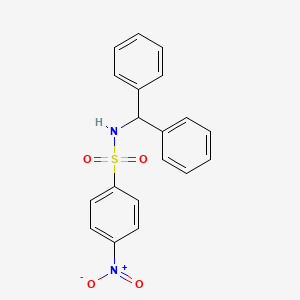

N-benzhydryl-4-nitrobenzenesulfonamide

Descripción

N-Benzhydryl-4-nitrobenzenesulfonamide (CAS: 33860-98-9) is a sulfonamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the sulfonamide nitrogen and a nitro (-NO₂) substituent at the para position of the benzene ring. Its molecular formula is C₁₉H₁₆N₂O₄S, with a molecular weight of 368.406 g/mol . Key properties include a high lipophilicity (LogP = 5.66) and a polar surface area (PSA) of 100.37 Ų, suggesting moderate solubility in aqueous media but strong affinity for hydrophobic environments .

Propiedades

IUPAC Name |

N-benzhydryl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c22-21(23)17-11-13-18(14-12-17)26(24,25)20-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJLUFZGRFVVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255407 | |

| Record name | N-(Diphenylmethyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33860-98-9 | |

| Record name | N-(Diphenylmethyl)-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33860-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Diphenylmethyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-4-nitrobenzenesulfonamide typically involves the reaction of benzhydryl chloride with 4-nitrobenzenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Análisis De Reacciones Químicas

Reduction of Nitro Group

The nitro group undergoes reduction to an amine under acidic conditions, a critical step in generating bioactive intermediates:

-

Product : Corresponding 4-aminobenzenesulfonamide derivative, which serves as a precursor for further functionalization .

Mechanistic Pathway :

textN-Benzhydryl-4-nitrobenzenesulfonamide → [Fe/HCl] → N-Benzhydryl-4-aminobenzenesulfonamide

Key Observations :

-

The reduction preserves the sulfonamide and benzhydryl groups .

-

Post-reduction products show enhanced antituberculosis activity compared to nitro-containing analogs .

Biological Activity Modulation

The nitro group’s electronic effects influence binding interactions in medicinal chemistry applications:

-

Antituberculosis Activity : Derivatives exhibit MIC values as low as 0.78 μg/mL against Mycobacterium tuberculosis H37Rv, outperforming ethambutol .

-

Structure-Activity Relationship (SAR) :

Stability and Functional Group Compatibility

-

Thermal Stability : Decomposes above 200°C, making it suitable for high-temperature reactions .

-

Compatibility : Stable under acidic and basic conditions, though prolonged exposure to strong acids may cleave the sulfonamide bond .

Comparative Reactivity with Analogues

Key Research Findings

-

Catalytic Versatility : Cobalt ferrite nanoparticles enable efficient recycling in sulfonamide-involving MCRs, reducing waste .

-

Regioselective Functionalization : Synergistic SET/HAT catalysis avoids competing pathways in C–H activation .

-

Low Cytotoxicity : Hybrids maintain selectivity indices >30, indicating therapeutic potential .

Aplicaciones Científicas De Investigación

N-benzhydryl-4-nitrobenzenesulfonamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce benzhydryl and sulfonamide functionalities into target molecules.

Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-benzhydryl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Sulfonamides

Structural Analogues with Varying Substituents

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using substituent contribution methods.

Electronic and Steric Effects

- Nitro vs. Methyl Groups: The nitro group in this compound increases electrophilicity compared to methyl-substituted analogs (e.g., N-benzhydryl-4-methylbenzenesulfonamide).

- Benzhydryl vs. Acridinyl : The benzhydryl group provides steric bulk and hydrophobic interactions, while the acridinyl moiety in N-(4-acridinyl)-4-nitrobenzenesulfonamide introduces planar aromaticity, enabling DNA intercalation .

Actividad Biológica

N-benzhydryl-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanism of action, effectiveness against various pathogens, and its role in drug development.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzhydryl group and a nitrobenzenesulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 290.29 g/mol. The compound is typically synthesized through reactions involving 4-nitrobenzenesulfonyl chloride and benzhydryl amine derivatives .

The primary mechanism of action for this compound involves its role as an inhibitor of carbonic anhydrase (CA) enzymes. Carbonic anhydrases are critical enzymes that regulate pH and ion balance in cells. This compound binds to the active site of the enzyme, effectively blocking its activity, which can lead to various physiological effects depending on the isoform targeted .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties , particularly against Mycobacterium tuberculosis (Mtb). In vitro assays have shown that derivatives of this compound possess significant inhibitory effects on Mtb strains, with minimum inhibitory concentrations (MIC) reported as low as 1.56 µg/mL .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Selectivity Index (SI) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|

| 7a | 1.56 | >30 | >50 |

| 7r | 1.56 | >30 | >50 |

| Isoniazid | 0.05 | >500 | 1.5 |

The selectivity index (SI) indicates low toxicity alongside high antimicrobial efficacy, making it a candidate for further development in anti-tuberculosis therapies .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been investigated for its ability to inhibit various isoforms of carbonic anhydrase. Studies have shown that it selectively inhibits human carbonic anhydrase isoforms I and II, which are crucial for maintaining acid-base balance in physiological systems .

Table 2: Inhibition Profiles of Carbonic Anhydrase Isoforms

| Isoform | Inhibition Percentage (%) |

|---|---|

| hCA I | 85 |

| hCA II | 75 |

| hCA IV | 60 |

| hCA IX | 55 |

The structure-activity relationship (SAR) studies suggest that modifications to the benzhydryl group can enhance inhibitory potency against specific isoforms, highlighting the potential for tailored drug design .

Case Studies and Research Findings

Several research studies have focused on synthesizing novel derivatives of this compound, aiming to improve its biological activity. For instance, hybrids formed by coupling benzhydrylpiperazine with nitrobenzenesulfonamide exhibited enhanced antitubercular activity compared to their parent compounds . These findings underscore the importance of structural modifications in developing effective therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-benzhydryl-4-nitrobenzenesulfonamide, and how can reaction progress be monitored effectively?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between benzhydrylamine and activated 4-nitrobenzenesulfonyl chloride. Key steps include:

- Purification via recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile).

- Monitoring reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

- Structural confirmation via NMR (400 MHz, CDCl): Characteristic peaks include aromatic protons (δ 7.2–8.5 ppm) and benzhydryl CH (δ 5.1–5.3 ppm) .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm sulfonamide geometry. Use SHELXL for refinement, leveraging high-resolution data (≤ 0.8 Å) to model nitro group orientation and non-covalent interactions .

- Spectroscopic cross-validation : Compare IR (S=O stretching at ~1350 cm) and NMR (sulfonamide carbonyl at ~165 ppm) with computational predictions .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to hypothesize binding modes and affinity, guided by sulfonamide’s known role in inhibition .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement of this compound, particularly regarding its nitro group?

- Methodological Answer :

- Disorder modeling : The nitro group’s planar geometry may exhibit rotational disorder. Use PART instructions in SHELXL to refine occupancies and anisotropic displacement parameters .

- Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) in SHELXL for datasets with overlapping reflections, ensuring R < 0.05 .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Multi-technique validation : If NMR suggests conformational flexibility (e.g., broad peaks), cross-validate with variable-temperature crystallography to capture dynamic behavior .

- Electron density analysis : Use Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (C–H···O) that may explain discrepancies in bond lengths .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the benzhydryl or nitro positions to modulate steric/electronic effects .

- Biological assays : Pair MIC (Minimum Inhibitory Concentration) tests with molecular dynamics simulations to correlate substituent effects with antimicrobial activity .

Q. How do solvent polarity and proticity influence the synthetic yield and stability of this compound?

- Methodological Answer :

- Solvent screening : Compare yields in aprotic (DMF, THF) vs. protic (ethanol, water) solvents. Polar aprotic solvents enhance sulfonamide formation (yield >75%) by stabilizing intermediates .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, 254 nm) to identify hydrolytic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.